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Compound of Interest

Compound Name: 2-Acetyl-5-methylpyridine

Cat. No.: B1317126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Acetyl-5-methylpyridine. Due to the limited availability of experimental spectra

for this specific isomer, this guide incorporates predicted data for Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy, alongside experimental mass spectrometry data for the

closely related isomer, 5-Acetyl-2-methylpyridine. This compilation is intended to serve as a

valuable resource for the characterization and analysis of this compound in research and

development settings.

Chemical Structure and Properties
IUPAC Name: 1-(5-methylpyridin-2-yl)ethan-1-one

Molecular Formula: C₈H₉NO[1]

Molecular Weight: 135.16 g/mol [1]

CAS Number: 13959-02-9 (for 2-Acetyl-5-methylpyridine)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Note: The following NMR data is predicted and should be used as a reference for experimental

verification.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.4 s 1H H-6 (Pyridine)

~7.8 d 1H H-4 (Pyridine)

~7.3 d 1H H-3 (Pyridine)

~2.6 s 3H -COCH₃ (Acetyl)

~2.4 s 3H -CH₃ (Methyl)

¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppm Assignment

~200 C=O (Acetyl)

~158 C-2 (Pyridine, C-COCH₃)

~150 C-6 (Pyridine)

~138 C-4 (Pyridine)

~133 C-5 (Pyridine, C-CH₃)

~122 C-3 (Pyridine)

~26 -COCH₃ (Acetyl)

~18 -CH₃ (Methyl)

Infrared (IR) Spectroscopy Data
Note: The following IR data is predicted and should be used as a reference for experimental

verification.
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Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium C-H stretch (aromatic)

~2920-2980 Medium C-H stretch (aliphatic)

~1700 Strong C=O stretch (acetyl ketone)

~1580-1600 Strong
C=C/C=N stretch (pyridine

ring)

~1450-1480 Medium C-H bend (methyl)

~1360 Medium C-H bend (acetyl)

~830 Strong C-H out-of-plane bend

Mass Spectrometry (MS) Data
Note: The following data is from the experimental mass spectrum of the isomer 5-Acetyl-2-

methylpyridine and is expected to show a similar fragmentation pattern.

Electron Ionization (EI) Mass Spectrum of 5-Acetyl-2-
methylpyridine[2]

m/z Relative Intensity (%) Assignment

135 100 [M]⁺ (Molecular Ion)

120 ~80 [M - CH₃]⁺

92 ~40 [M - COCH₃]⁺

65 ~25 Pyridine ring fragment

43 ~30 [CH₃CO]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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A general protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving approximately 5-

10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and

transferring the solution to a 5 mm NMR tube.

¹H NMR Acquisition: A standard single-pulse sequence is typically used on a 400 or 500 MHz

spectrometer. Data is acquired with a spectral width of approximately 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2] The number of

scans can range from 8 to 16 for moderately concentrated samples.[2]

¹³C NMR Acquisition: A standard proton-decoupled single-pulse experiment is commonly

employed. The spectral width is typically set from 0 to 220 ppm. Due to the lower natural

abundance of ¹³C, a larger number of scans (from 128 to several thousand) and a longer

relaxation delay (2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, a common method is Attenuated Total Reflectance (ATR)-FTIR. A small

amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to

ensure good contact. The spectrum is then recorded. Alternatively, a thin film can be prepared

by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or

KBr), and allowing the solvent to evaporate.[3] The spectrum is then obtained from the thin film

on the plate. For liquid samples, a drop can be placed between two salt plates to create a thin

liquid film.[3]

Mass Spectrometry (MS)
For a volatile compound like 2-Acetyl-5-methylpyridine, Electron Ionization (EI) is a common

technique. The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) or a direct insertion probe, where it is vaporized and bombarded with

a high-energy electron beam (typically 70 eV).[4] This causes ionization and fragmentation of

the molecule. The resulting ions are then separated by a mass analyzer based on their mass-

to-charge (m/z) ratio and detected.[5]

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of 2-Acetyl-5-methylpyridine.

Logical Relationship for Structural Elucidation
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Caption: Logical relationship of spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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